Trimethylphosphonium tetrafluoroborate

Übersicht

Beschreibung

Trimethylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C3H10BF4P. It is a non-pyrophoric, air-stable derivative suitable as a replacement for neat phosphine in various stoichiometric and catalytic processes . This compound is often used in organic synthesis and catalysis due to its stability and reactivity.

Vorbereitungsmethoden

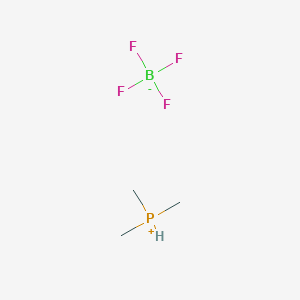

Synthetic Routes and Reaction Conditions: Trimethylphosphonium tetrafluoroborate can be synthesized by reacting trimethylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the stability of the product. The general reaction is as follows:

(CH3)3P+HBF4→(CH3)3PBF4

The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Trimethylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonium group is replaced by other nucleophiles.

Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.

Common Reagents and Conditions:

Reagents: Common reagents include palladium catalysts, bases, and other coupling partners.

Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

TMPBF4 has a wide range of applications in scientific research, particularly in the following areas:

Catalysis in Organic Synthesis

TMPBF4 serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as:

- Buchwald-Hartwig Cross Coupling

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

- Negishi Coupling

These reactions are crucial for synthesizing complex organic molecules utilized in pharmaceuticals and materials science.

| Reaction Type | Key Features |

|---|---|

| Buchwald-Hartwig | Forms biaryl compounds from aryl halides and amines |

| Suzuki-Miyaura | Couples aryl boron compounds with aryl halides |

| Heck | Aryl halides react with alkenes |

| Sonogashira | Couples terminal alkynes with aryl halides |

| Negishi | Couples organozinc reagents with organic electrophiles |

Biological Applications

The compound's unique phosphonium structure allows it to interact with biological membranes, making it valuable in:

- Drug Delivery Systems : TMPBF4 enhances the solubility and bioavailability of poorly soluble drugs by forming complexes with anionic drugs.

- Imaging Agents : It has been explored as a radiolabeling agent for positron emission tomography (PET), particularly in imaging thyroid diseases.

Case Study 1: PET Imaging

A study demonstrated the use of TMPBF4 as a precursor for synthesizing fluorine-18 labeled compounds for PET imaging. The labeled tetrafluoroborate exhibited high specific activity and radiochemical purity, indicating its suitability for clinical applications in imaging thyroid cancer.

Case Study 2: Drug Solubilization

Research focused on the solubilization properties of TMPBF4 revealed that it significantly improved the dissolution rates and bioavailability of certain pharmaceuticals. This suggests its potential utility in enhancing drug formulations, particularly for compounds that exhibit poor solubility.

Wirkmechanismus

The mechanism by which trimethylphosphonium tetrafluoroborate exerts its effects involves its ability to act as a ligand in catalytic processes. The phosphonium group interacts with metal centers, facilitating the formation of reactive intermediates that drive the catalytic cycle. The tetrafluoroborate anion provides stability to the compound, ensuring its effectiveness in various reactions .

Vergleich Mit ähnlichen Verbindungen

- Triisopropylphosphonium tetrafluoroborate

- Tri-tert-butylphosphonium tetrafluoroborate

- Di-tert-butyl (methyl)phosphonium tetrafluoroborate

Comparison: Trimethylphosphonium tetrafluoroborate is unique due to its trimethylphosphonium group, which provides distinct reactivity and stability compared to its analogues. While other phosphonium tetrafluoroborates may have bulkier substituents, this compound offers a balance of reactivity and ease of handling, making it a versatile choice in various applications .

Biologische Aktivität

Trimethylphosphonium tetrafluoroborate (TMPBF4) is a quaternary ammonium salt that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique phosphonium structure allows it to participate in a range of biological activities, making it a compound of interest for researchers studying drug delivery systems, imaging agents, and other therapeutic applications.

- Molecular Formula : C₃H₁₂BF₄P

- Molecular Weight : 203.93 g/mol

- Melting Point : Decomposes at temperatures above 182 °C

The biological activity of TMPBF4 is primarily attributed to its ability to interact with biological membranes and cellular components. The positively charged phosphonium ion can facilitate the transport of other ions or molecules across cell membranes, potentially enhancing the uptake of therapeutic agents.

1. Imaging Agents

TMPBF4 has been explored as a radiolabeling agent in positron emission tomography (PET). It can be used to label tetrafluoroborate ions with fluorine-18, allowing for imaging of thyroid diseases and cancer. The sodium/iodide symporter (NIS) is a critical target for such applications, as it mediates iodide uptake in thyroid cells, which can be exploited for both diagnostic and therapeutic purposes .

2. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its cationic nature allows it to form complexes with anionic drugs, improving their stability and transport across biological barriers.

Case Study 1: PET Imaging

A study demonstrated the use of TMPBF4 as a precursor for synthesizing fluorine-18 labeled compounds for PET imaging. The research showed that the labeled tetrafluoroborate exhibited high specific activity and radiochemical purity, making it suitable for clinical applications in imaging thyroid cancer .

Case Study 2: Drug Solubilization

Another investigation focused on the solubilization properties of TMPBF4 in formulations containing poorly soluble drugs. The results indicated that TMPBF4 significantly improved the dissolution rates and bioavailability of certain pharmaceuticals, suggesting its potential utility in enhancing drug formulations .

Research Findings

Eigenschaften

IUPAC Name |

trimethylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGWVMOSDQDHFH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[PH+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468510 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154358-50-6 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What key structural information about (triphenylmethyl)trimethylphosphonium tetrafluoroborate was revealed by the X-ray crystallography study?

A1: The X-ray crystallography study [] revealed that (triphenylmethyl)this compound crystallizes in the triclinic crystal system with the space group P-1. The study importantly showed that the phosphorus-carbon bond connecting the phosphorus atom to the triphenylmethyl group (P–C(CPh3)) is significantly longer [1.895(4)A] than the phosphorus-carbon bonds with the methyl groups (P–C(Me)) [1.787(6)–1.792(6)A]. This information provides valuable insight into the structural features of this specific compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.